![molecular formula C5H4N2O4S B3022838 2-Methyl-3,5-dinitrothiophene CAS No. 78771-28-5](/img/structure/B3022838.png)
2-Methyl-3,5-dinitrothiophene
Overview
Description
The compound of interest, 2-Methyl-3,5-dinitrothiophene, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. The dinitrothiophene derivatives are of particular interest due to their redox properties and potential applications in various fields, including materials science and organic electronics .
Synthesis Analysis
The synthesis of dinitrothiophene derivatives has been explored through various methods. For instance, the synthesis of 3',4'-dibutyl-5,5''-dinitro-2,2':5',2''-terthiophene, a related compound, involves the use of electrochemistry and spectroscopy techniques . Another approach for synthesizing dinitrothiophene derivatives involves the use of alpha-nitro ketone intermediates, which can act as both electrophiles and nucleophiles . Additionally, the reaction of 3,4-dinitrothiophene with Grignard reagents has been shown to result in the reduction of one nitro group and the substitution of a hydrogen atom by an ortho-phenolic group .
Molecular Structure Analysis
The molecular structure of dinitrothiophene derivatives has been characterized using X-ray crystallography and spectroscopy. For example, the crystal structure of 3',4'-dibutyl-5,5''-dinitro-2,2':5',2''-terthiophene reveals nonplanar, cisoid configurations of the thiophene rings . The crystal structure of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen shows a puckered dihydrothiophen ring with significant differences in the C–S bond lengths .
Chemical Reactions Analysis
Dinitrothiophene derivatives undergo various chemical reactions. The reaction with Grignard reagents leads to the formation of 2-(3-amino-4-nitrothiophen-2-yl)phenols, involving a Claisen-type intramolecular rearrangement . The reaction with secondary amines results in the formation of compounds such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen . Additionally, the reaction with sodium arenethiolates leads to aryl 2-(5-methyl-4-nitro)thenyl sulphides through an unusual nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of dinitrothiophene derivatives are influenced by their molecular structure. The crystallographic analysis of various derivatives, such as 2,5-dibromo-3,4-dinitrothiophene and 2,5-dichloro-3,4-dinitrothiophene, reveals the formation of solid-state assemblies due to halogen-bonding interactions . The unexpected iodination product of 2-methylthiophene, 3,4,5-triiodo-2-methylthiophene, exhibits non-covalent iodine–iodine and sulfur–iodine interactions .
Scientific Research Applications
Synthesis and Catalysis
- Synthesis of 3,5-Dinitrothiophene Scaffolds : An efficient protocol for synthesizing 3,5-dinitrothiophene scaffolds, using p-tert-butylcalix[8]arene in an aqueous medium, has been developed. These scaffolds have potential applications in anticancer research due to their antiproliferative effects on selective anticancer cell lines (Sarkar et al., 2014).
Molecular Chemistry and Reactions
- Formation of Aminodinitrobutadienes : The molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine can undergo reactions to produce highly reactive 3-methyl-2,4-dinitrothiophene 1,1-dioxide, which is capable of forming aminodinitrobutadienes (Efremova et al., 2004).
- Unusual Nucleophilic Substitution : A study on 2,5-dimethyl-3,4-dinitrothiophen revealed an unusual nucleophilic substitution process, offering insights into complex chemical reactions involving thiophenes (Novi et al., 1976).
Kinetics and Mechanisms
- Nucleophilic Substitutions in Thiophene Compounds : Research on the kinetics of reactions involving piperidine with dinitrothiophene compounds, like 2-bromo-3,5-dinitrothiophene, helped in understanding the absence of secondary steric effects in these compounds (Spinelli et al., 1968).
Photics Chromophores
- Synthesis of Photics Chromophores : The utilization of 3,4-dinitrothiophene as a central unit in quadrupolar D-π-A-π-D push-pull-push chromophores has been explored. This research contributes to the development of novel chromophores with potential applications in optoelectronics (Kulhanek et al., 2017).
Biochemical and Medical Research
- Action in Photosynthetic Systems : Studies have explored the impact of dinitrothiophene derivatives on the oxygen evolution, fluorescence, and light emission of spinach chloroplasts, shedding light on their potential biochemical applications (Renger et al., 1973).
Organic Chemistry
- Synthesis of Highly Active Thiophene Derivatives : Efforts to synthesize highly active thiophene derivatives, including 2-amino-3,5-dinitrothiophene, have been made. These compounds are of interest for their potential use in creating sensitive nonlinear optical polymeric materials (Zhao Yu, 2000).
properties
IUPAC Name |
2-methyl-3,5-dinitrothiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4S/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDVGAWTPBACD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303322 | |
Record name | 2-methyl-3,5-dinitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,5-dinitrothiophene | |
CAS RN |
78771-28-5 | |
Record name | NSC157847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-3,5-dinitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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